2,3-Dimethyl-1H-indol-5-ol

描述

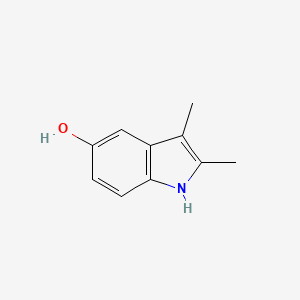

2,3-Dimethyl-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which are compounds often used in medicinal chemistry . The structure of this compound includes a benzene ring fused to a pyrrole ring, with two methyl groups attached at the 2 and 3 positions and a hydroxyl group at the 5 position.

准备方法

The synthesis of 2,3-Dimethyl-1H-indol-5-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methyl groups at the desired positions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

化学反应分析

2,3-Dimethyl-1H-indol-5-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to remove the hydroxyl group, forming 2,3-Dimethyl-1H-indole.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2,3-Dimethyl-1H-indol-5-ol has several scientific research applications:

作用机制

The mechanism of action of 2,3-Dimethyl-1H-indol-5-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects . For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .

相似化合物的比较

2,3-Dimethyl-1H-indol-5-ol can be compared with other indole derivatives, such as:

Indole-3-carbinol: Known for its anticancer properties, it is found in cruciferous vegetables.

Indole-3-acetic acid: A plant hormone involved in growth and development.

5-Hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

Overview

2,3-Dimethyl-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in various natural products and pharmaceuticals. Its structure includes a hydroxyl group at the 5-position and two methyl groups at the 2 and 3 positions, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C₁₀H₁₁N₁O

- Molecular Weight : Approximately 161.20 g/mol

- Structural Features : Hydroxyl group at position 5 and methyl groups at positions 2 and 3.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound has been shown to possess antioxidant properties, which are crucial for neutralizing free radicals in biological systems. This activity may contribute to its therapeutic potential in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This action is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.

Anticancer Potential

Indole derivatives are well-known for their anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound is mediated through several mechanisms:

- Receptor Binding : It binds to multiple receptors with high affinity, influencing downstream signaling pathways.

- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism.

- Cell Signaling Modulation : It affects cellular processes by modulating gene expression and cellular metabolism.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various indole derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those of standard antibiotics, suggesting its potential as a novel antibacterial agent.

Research on Anti-inflammatory Effects

A laboratory study evaluated the anti-inflammatory effects of this compound in a murine model of induced inflammation. The results showed a marked reduction in inflammatory markers and cytokine levels in treated animals compared to controls, indicating its effectiveness in reducing inflammation .

Biochemical Pathways

The compound is involved in various metabolic pathways:

| Pathway | Description |

|---|---|

| Cytochrome P450 Monooxygenases | Metabolizes indole derivatives leading to hydroxylated products. |

| Inhibition of α-glucosidase | Affects carbohydrate metabolism and may aid in managing diabetes. |

| Modulation of Cytokine Production | Reduces levels of pro-inflammatory cytokines like TNF-alpha and IL-6. |

属性

IUPAC Name |

2,3-dimethyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-7(2)11-10-4-3-8(12)5-9(6)10/h3-5,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQDMVUJDKZHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。